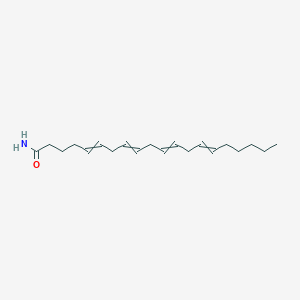

Eicosa-5,8,11,14-tetraenamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Dynamics in Biological Function

Structural Elements Critical for Ligand-Target Recognition

Research into the structure-activity relationships of anandamide (B1667382) and its analogues has revealed that the unsubstituted amide of the 20:4, n-6 series, which corresponds to Eicosa-5,8,11,14-tetraenamide, is inactive at the CB1 receptor. researchgate.net This inactivity stems from the nature of its head group. The presence of a carbonyl group is essential for high-affinity binding to the CB1 receptor; however, the lack of substitution on the amide nitrogen appears to be a critical limiting factor. nih.gov

In contrast to the inactive primary amide, N-monoalkylation of the amide group, as seen in anandamide (N-arachidonoylethanolamine), leads to significant binding affinity. researchgate.net This suggests the presence of a specific binding pocket or interaction point within the receptor that accommodates an N-alkyl substituent. Further modifications, such as N,N-dialkylation, lead to a loss of activity, indicating that the size and nature of the substituent are finely tuned for optimal receptor engagement. researchgate.net

The long, flexible arachidonyl hydrocarbon chain is another crucial element. This polyunsaturated chain, with its four cis double bonds, is thought to interact with a hydrophobic region of the receptor. sci-hub.seresearchgate.net The specific length and degree of unsaturation of this chain are also determinants of activity, with the 20:4, n-6 acyl chain being optimal for many endocannabinoid-like molecules. researchgate.net

Table 1: Comparison of Structural Features and CB1 Receptor Activity

| Compound | Head Group | N-Substitution | CB1 Receptor Binding |

|---|---|---|---|

| This compound | Amide | Unsubstituted (Primary) | Inactive researchgate.net |

| Anandamide (N-arachidonoylethanolamine) | Ethanolamide | Mono-substituted | Active researchgate.netnih.gov |

| N,N-Dialkyl Arachidonylamides | Amide | Di-substituted | Inactive researchgate.net |

| Arachidonic Acid | Carboxylic Acid | Not Applicable | Inactive nih.gov |

Conformational Flexibility and Biologically Active Conformations

The ability of a molecule to adopt various shapes, or conformations, is critical for its biological function. The long, polyunsaturated arachidonyl chain of this compound imparts significant conformational flexibility. researchgate.net This flexibility allows the molecule to explore a wide range of spatial arrangements.

Molecular dynamics simulations of arachidonic acid have shown that it can transition from a linear, "angle-iron" structure to a more compact, hairpin-like conformation. nih.gov In this hairpin structure, the carboxyl end of the molecule can come into close proximity with the pi bonds of the unsaturated chain. It is hypothesized that such packed structures may facilitate hydrophobic interactions with proteins. nih.gov While these simulations were performed on the parent fatty acid, similar conformational dynamics are expected for its amide derivative.

For anandamide, conformational analysis using NMR and theoretical calculations has suggested that the molecule predominantly adopts a linear structure, with the ethanolamine (B43304) head group stabilized by a hydrogen bond, forming a seven-atom ring. sci-hub.se The terminal part of the arachidonyl chain exhibits fast, isotropic motion, typical of such flexible structures. sci-hub.se It is likely that this compound also adopts a range of conformations in solution, but without the specific head group interactions of anandamide, it is unable to present the necessary pharmacophore for receptor binding. The lack of a hydroxyl group on the head group, which in some models of anandamide binding can form a hydrogen bond with the receptor, further distinguishes the conformational possibilities of the primary amide. researchgate.net

Stereochemical Determinants of Functional Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While this compound itself does not possess a chiral center in its primary amide head group, the principles of stereoselectivity observed in related compounds highlight the importance of precise spatial orientation for receptor interaction.

Studies on anandamide analogues with chiral centers on the N-alkyl substituent have demonstrated that enantiomers can exhibit different binding affinities at the CB1 receptor. researchgate.net This underscores the stereospecific nature of the receptor's binding pocket. For instance, the introduction of a methyl group at the alpha-carbon adjacent to the carbonyl group in N-propyl arachidonoyl amide derivatives potentiated binding, and the stereochemistry of this addition would be expected to influence activity. researchgate.net

Molecular Target Interactions of Eicosa 5,8,11,14 Tetraenamide

Cannabinoid Receptor (CB1 and CB2) Binding and Agonism

Eicosa-5,8,11,14-tetraenamide is an endogenous cannabinoid neurotransmitter that binds to both cannabinoid 1 (CB1) and 2 (CB2) receptors. caymanchem.com These receptors are G-protein coupled receptors (GPCRs) widely expressed throughout the central nervous system and periphery. nih.gov AEA acts as a partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1 receptors. wikipedia.org

Receptor Binding Kinetics and Efficacy Profiling

The binding affinity of this compound for cannabinoid receptors has been characterized in various studies. The equilibrium dissociation constant (Ki) values for AEA at CB1 receptors have been reported to range from 61 to 543 nM, while for CB2 receptors, the Ki values range from 279 to 1,940 nM. caymanchem.com As a partial agonist, the efficacy of AEA is lower than that of the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), at the CB1 receptor. wikipedia.org

| Receptor | Binding Affinity (Ki) |

| CB1 | 61 - 543 nM caymanchem.com |

| CB2 | 279 - 1,940 nM caymanchem.com |

G-Protein Coupled Receptor Signaling Cascades

Upon binding to CB1 and CB2 receptors, this compound activates intracellular signaling cascades through the associated G-proteins, primarily of the Gi/o type. nih.gov This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Furthermore, activation of these receptors can modulate ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. nih.gov These signaling events ultimately influence neurotransmitter release and neuronal excitability. wikipedia.org

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation

In addition to its action on cannabinoid receptors, this compound is also an agonist for the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. frontiersin.orgnih.gov TRPV1 is a non-selective cation channel known for its role in pain perception and temperature sensation. frontiersin.org

Mechanism of Channel Activation

This compound activates TRPV1 channels, leading to an influx of cations, primarily calcium, into the cell. mdpi.com This activation occurs through a distinct binding site from that of capsaicin, the pungent compound in chili peppers. nih.govnih.gov The activation of TRPV1 by AEA is considered a key component of its "endovanilloid" activity. nih.gov This interaction suggests a broader role for AEA in sensory signaling beyond the endocannabinoid system. Some research suggests that other N-acylethanolamides, such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA), can enhance the anandamide-induced activation of TRPV1 receptors. nih.gov

Endocannabinoid Membrane Transporter (AMT) Interactions

The transport of this compound across the cell membrane is a critical step in the termination of its signaling. This process is thought to be mediated by a putative endocannabinoid membrane transporter (EMT). nih.gov

Pharmacological Inhibition of Endocannabinoid Uptake

The biological actions of the primary endocannabinoid, anandamide (B1667382) (AEA), are terminated through a two-step process: cellular uptake by a transport mechanism followed by intracellular hydrolysis by the enzyme fatty acid amide hydrolase (FAAH). nih.govnih.gov The cellular uptake is mediated by a putative anandamide membrane transporter (AMT), a protein-mediated process characterized by facilitated diffusion. begellhouse.comnih.gov This transport system is crucial for clearing anandamide from the extracellular space, thereby regulating its signaling duration.

Compounds based on the this compound scaffold are significant pharmacological tools and potential therapeutic agents due to their ability to inhibit this transport process. By blocking the AMT, these inhibitors effectively increase the concentration and prolong the action of endogenous anandamide at cannabinoid receptors. nih.govbicyclehealth.com

A key example of such an inhibitor is AM404, or N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide. researchgate.net Pharmacological studies have demonstrated that AM404 can block anandamide uptake in a dose-dependent manner in various cell types, including neurons and astrocytes. nih.govmdpi.com This inhibition is selective for the transport process, as it occurs independently of FAAH activity. begellhouse.com The development of specific AMT inhibitors like AM404 and UCM707 has been instrumental in distinguishing the process of endocannabinoid transport from its subsequent enzymatic degradation, confirming they are two distinct steps. begellhouse.comresearchgate.net

The inhibition of endocannabinoid uptake by these compounds has been shown to produce therapeutically relevant effects, such as analgesia in models of neuropathic and inflammatory pain. researchgate.netdrugbank.com These effects are typically mediated by the enhanced activation of CB1 cannabinoid receptors by the elevated levels of endogenous anandamide. researchgate.net

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. Eicosanoids and other fatty acid derivatives are known endogenous ligands for PPARs. Research has indicated that compounds structurally related to this compound can modulate PPAR activity.

For instance, 5,8,11,14-eicosatetraynoic acid (ETYA), an arachidonic acid analog with triple bonds instead of double bonds, is known to be a PPAR-α activator. This activation can lead to anti-inflammatory effects, such as the suppression of chemokine expression in brain glial cells. Interestingly, some studies have shown that the anti-inflammatory actions of ETYA can occur through a PPAR-α-independent mechanism, suggesting a more complex mode of action that may involve post-transcriptional regulation of inflammatory mediators.

While direct binding and activation studies for this compound itself on PPARs are not extensively detailed, the activity of its structural analogs suggests that this class of compounds has the potential to interact with the PPAR system. The interplay between the endocannabinoid system and PPARs is an area of growing interest, as some endocannabinoid-like molecules, such as palmitoylethanolamide (B50096) (PEA), are known to exert their effects through PPAR-α activation. Furthermore, some research suggests a synergistic action where FAAH inhibitors, by increasing anandamide levels, can lead to pain reduction through a mechanism that requires both CB1 receptor activation and PPAR-α activation by other N-acylethanolamines.

Cellular and Subcellular Mechanisms of Action

Retrograde Signaling in Neural Circuits

Endocannabinoids are key players in retrograde signaling, a form of synaptic communication where signaling molecules are released from the postsynaptic neuron to act on the presynaptic neuron. This process typically serves to inhibit the release of neurotransmitters from the presynaptic terminal. By blocking the reuptake of endocannabinoids, Eicosa-5,8,11,14-tetraenamide analogues enhance this retrograde signaling. nih.govnih.gov This potentiation of endocannabinoid transmission allows for a more sustained inhibitory feedback on presynaptic neurotransmitter release, thereby modulating synaptic plasticity. nih.gov

Modulation of Synaptic Neurotransmitter Release

The enhancement of endocannabinoid levels in the synapse by this compound analogues leads to a significant modulation of various neurotransmitters. The elevated endocannabinoid concentrations result in the activation of presynaptic cannabinoid receptor type 1 (CB1), which are abundant in brain regions controlling movement, cognition, and emotion. nih.gov Activation of these G protein-coupled receptors inhibits the release of both excitatory neurotransmitters like glutamate (B1630785) and inhibitory neurotransmitters like GABA. clevelandclinic.orgteachmephysiology.comnih.gov This dual action allows for a fine-tuning of neural circuits, influencing processes such as motor control, learning, and memory. nih.govuq.edu.au

Table 1: Effects of Endocannabinoid System Modulation on Key Neurotransmitters

| Neurotransmitter | Primary Role in CNS | Effect of Increased Endocannabinoid Signaling |

| Glutamate | Major excitatory neurotransmitter; involved in learning and memory. clevelandclinic.orgteachmephysiology.com | Inhibition of release. |

| GABA (Gamma-Aminobutyric Acid) | Major inhibitory neurotransmitter; reduces neuronal excitability. nih.gov | Inhibition of release. |

| Dopamine (B1211576) | Involved in reward, motivation, and motor control. uq.edu.au | Modulated, often resulting in complex downstream effects on motor activity and behavior. escholarship.org |

| Acetylcholine | Plays a role in attention, learning, and muscle contraction. teachmephysiology.com | Inhibition of release in certain brain regions. |

| Serotonin | Regulates mood, appetite, and sleep. nih.gov | Can be modulated by the endocannabinoid system. |

Influence on Immune Cell Trafficking and Function

The endocannabinoid system is increasingly recognized for its immunomodulatory roles. Cannabinoid receptors, particularly CB2 receptors, are expressed on various immune cells. nih.gov By increasing the availability of endocannabinoids, this compound analogues can indirectly influence immune cell function. This includes the modulation of cytokine release, which are key signaling molecules in the immune system. nih.govnih.gov Enhanced endocannabinoid signaling can lead to a dampening of inflammatory responses by reducing the production of pro-inflammatory cytokines. nih.gov This suggests a role in regulating immune cell trafficking to sites of inflammation.

Interplay with Eicosanoid Biosynthetic and Signaling Pathways

Endocannabinoids and eicosanoids share a common precursor, arachidonic acid, leading to a complex interplay between their respective biosynthetic pathways. nih.govpoliklinika-harni.hrnih.gov The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the production of prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators. nih.govpoliklinika-harni.hrresearchgate.net By increasing the levels of anandamide (B1667382), an arachidonic acid derivative, this compound analogues can influence the substrate availability for these enzymes. This can lead to a shift in the balance of pro- and anti-inflammatory lipid mediators, although the precise outcomes are complex and context-dependent. nih.gov

Regulation of Intracellular Signaling Networks

The activation of cannabinoid receptors by endocannabinoids triggers a cascade of intracellular signaling events. A key pathway modulated by CB1 receptor activation is the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.govyoutube.com The ERK pathway is crucial for regulating cell proliferation, differentiation, and survival. nih.govyoutube.com By potentiating endocannabinoid signaling, this compound analogues can influence the activity of the ERK/MAPK pathway, thereby affecting fundamental cellular processes. The specific downstream effects can vary depending on the cell type and physiological context. nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design

Identification of Key Pharmacophoric Regions

The molecular structure of eicosa-5,8,11,14-tetraenamide and its analogs can be broadly divided into three key pharmacophoric regions: the polar head group, the central amide bond, and the long, flexible arachidonyl tail. SAR studies have revealed that modifications in each of these regions can significantly impact receptor affinity and enzyme inhibition.

The polar head group is a critical determinant of a ligand's interaction with both the anandamide (B1667382) transporter and the CB1 receptor. nih.gov Studies on N-arachidonylethanolamine (anandamide) have shown that replacing the ethanolamine (B43304) head group with bulkier or different functional groups can drastically alter binding affinity. For instance, substituting the ethanolamine with a 4-hydroxybenzyl or a 3-pyridinyl group results in high-affinity ligands for the anandamide transporter, although these modifications also lead to competitive inhibition of FAAH. nih.gov

The arachidonyl tail , with its four cis double bonds at positions 5, 8, 11, and 14, is essential for binding to cannabinoid receptors. Alterations to this lipophilic tail, such as replacing the arachidonyl chain with oleyl or linoleyl chains, result in analogs with significantly lower affinities for both CB1 and CB2 receptors. nih.gov This indicates that the specific length and degree of unsaturation of the eicosa-5,8,11,14-tetraenoyl moiety are crucial for effective receptor interaction.

The central amide bond is the primary site of hydrolysis by FAAH, which terminates the compound's biological activity. caymanchem.com The region around this bond is therefore a key target for modifications aimed at improving metabolic stability.

Systematic Chemical Modification and Functional Outcomes

Systematic chemical modifications of the this compound scaffold have yielded valuable insights into the structural requirements for desired functional outcomes, such as enhanced receptor affinity or improved metabolic stability.

Modifications to the head group of the related anandamide have been extensively studied. Substituting the hydroxyl group of the ethanolamide with electronegative groups like fluoro or chloro has been shown to significantly increase CB1 receptor affinity without affecting biochemical stability. nih.gov For example, the 2'-chloro analog of anandamide exhibits the highest affinity for the CB1 receptor among a series of tested analogs. nih.gov

Another key strategy involves altering the amide bond itself. Reversing the positions of the carbonyl and NH groups to create "retro-anandamides" results in compounds with considerably higher metabolic stability. nih.gov

Furthermore, the exploration of N-arachidonoyl-amino acids has revealed another avenue for SAR. The nature of the amino acid conjugated to the arachidonyl tail influences the inhibitory potency against FAAH, and this can be species-dependent. For instance, while N-arachidonoyl-glycine is a potent inhibitor of rat and mouse FAAH, N-arachidonoyl-isoleucine is more active against human FAAH. nih.govelsevier.com

| Modification Site | Modification | Functional Outcome | Reference |

|---|---|---|---|

| Head Group | Replacement of ethanolamine with 4-hydroxybenzyl | High-affinity ligand for the anandamide transporter; competitive inhibitor of FAAH | nih.gov |

| Head Group | Substitution of hydroxyl with chloro group (2'-chloro analog) | Increased affinity for CB1 receptor | nih.gov |

| Arachidonyl Tail | Replacement with oleyl or linoleyl chains | Low affinities for both CB1 and CB2 receptors | nih.gov |

| Amide Bond | Reversal of carbonyl and NH positions (retro-anandamides) | Considerably higher metabolic stability | nih.gov |

| Head Group | N-arachidonoyl-glycine | Potent inhibitor of rat and mouse FAAH | nih.govelsevier.com |

| Head Group | N-arachidonoyl-isoleucine | Active on human FAAH | nih.gov |

Strategies for Enhancing Metabolic Stability of this compound Analogs

A major challenge in the development of this compound-based therapeutics is their rapid hydrolysis by FAAH. caymanchem.com Consequently, a primary focus of rational ligand design has been to enhance metabolic stability.

One successful strategy is the introduction of a methyl group in the 1'- and 2'-positions of the ethanolamido head group in anandamide analogs. nih.gov This modification has been shown to yield analogs with vastly improved biochemical stability, in some cases accompanied by increased receptor affinity. nih.gov

As mentioned previously, the generation of "retro-anandamides" by reversing the amide bond is another effective approach to increase metabolic stability against amidase activity. nih.gov

A more recent and sophisticated strategy involves chiral methylation, as discussed in the following section, which can confer stability against a broader range of metabolic enzymes.

| Strategy | Specific Modification | Outcome | Reference |

|---|---|---|---|

| Steric Hindrance | Introduction of a methyl group in the 1'- and 2'-positions of the ethanolamido headgroup | Vastly improved biochemical stability | nih.gov |

| Amide Bond Isomerism | Reversal of the carbonyl and NH in the amido group (retro-anandamides) | Considerably higher metabolic stability | nih.gov |

| Chiral Methylation | (13S,1'R)-dimethylanandamide (AMG315) | Significant stability against all endocannabinoid hydrolyzing enzymes and COX-2 | nih.gov |

Chiral Methylation Approaches in Ligand Design

The introduction of chiral centers into the structure of this compound analogs represents an advanced approach to ligand design, aiming to enhance both potency and metabolic stability. A prime example of this is the development of (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide, also known as AMG315. nih.gov

This chiral analog is a high-affinity ligand for the CB1 receptor and a potent CB1 agonist. nih.gov The strategic placement of methyl groups at the 13-(S) position of the arachidonoyl tail and the 1'-(R) position of the ethanolamide head group confers remarkable metabolic stability. AMG315 has demonstrated significant resistance to hydrolysis by all endocannabinoid-hydrolyzing enzymes, as well as to oxidation by the COX-2 enzyme. nih.gov This novel analog serves as a powerful tool for probing the endocannabinoid system. nih.gov

Advanced Methodologies in Eicosa 5,8,11,14 Tetraenamide Research

Synthetic Approaches and Strategies

The synthesis of Eicosa-5,8,11,14-tetraenamide and its analogs is a critical aspect of its research, enabling the production of sufficient quantities for biological testing and the creation of modified versions to probe its structure-activity relationships.

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like this compound derivatives. A key enzymatic step in the biosynthesis of the closely related N-arachidonoylethanolamine (anandamide) involves the transfer of an arachidonate (B1239269) group from a phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE), catalyzed by a Ca²⁺-dependent N-acyltransferase. nih.gov This is followed by the hydrolysis of the resulting N-arachidonoyl phosphatidylethanolamine (NAPE) by an N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to yield the final product. nih.gov

A general protocol for the amidation of carboxylic acids, which can be applied to the synthesis of this compound and its derivatives, involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of N-Acylethanolamines

| Enzyme | Function | Cofactor/Activator |

| N-acyltransferase | Transfers a fatty acyl group to the amino group of phosphatidylethanolamine. nih.gov | Ca²⁺ nih.gov |

| N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) | Hydrolyzes N-acylphosphatidylethanolamine to produce N-acylethanolamines. nih.gov | Not specified |

The stereochemistry of this compound can significantly influence its biological activity. Therefore, stereoselective synthesis methods are crucial for obtaining specific stereoisomers. One approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com This methodology involves the nucleophilic addition of an enolate to the Re face of the imine with an Sₛ configuration, proceeding through a proposed eight-membered cyclic transition state. mdpi.com

Enzymes are also powerful tools for stereoselective synthesis due to their inherent chirality. The enzyme anandamide (B1667382) amidohydrolase, for instance, exhibits high stereoselectivity in the hydrolysis of anandamide analogs. acs.org It has been shown that the (R)-α-methanandamide is about 10 times more metabolically stable than its (S)-enantiomer. acs.org Conversely, for β-substituted methanandamides, the (R)-enantiomer is hydrolyzed more readily than the (S)-enantiomer. acs.org Such enzymatic selectivity can be exploited to resolve racemic mixtures or to selectively produce one enantiomer.

Table 2: Stereoselectivity in the Hydrolysis of Methanandamide Analogs by Anandamide Amidohydrolase

| Compound | Relative Rate of Hydrolysis (%) |

| Anandamide | 100 |

| (R)-α-Methanandamide | 2.4 |

| (S)-α-Methanandamide | 23 |

| (R)-β-Methanandamide | 121 |

| (S)-β-Methanandamide | 21 |

Data sourced from a study on rat brain microsomal anandamide amidohydrolase. acs.org

Radiolabeled versions of this compound and its analogs are invaluable tools for in vitro and in vivo studies, allowing for sensitive detection and quantification. Techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) require radiolabeled tracers to visualize and study the distribution and activity of molecules in living organisms. acs.orgnih.govresearchgate.net

Aryl analogs of anandamide have been successfully labeled with the positron-emitting radionuclide carbon-11 (B1219553) (¹¹C). acs.orgnih.gov This is typically achieved through the reaction of a precursor molecule with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. The resulting radioligands can then be used in PET imaging studies to investigate their biodistribution and interaction with targets like fatty acid amide hydrolase (FAAH). acs.orgnih.gov

For in vitro applications, such as receptor binding assays and autoradiography, other radionuclides like tritium (B154650) (³H) and indium-111 (B102479) (¹¹¹In) are often employed. nih.govmdpi.com The synthesis of radiolabeled compounds requires specialized facilities and handling procedures due to the radioactive nature of the materials. The quality control of radiolabeled nanomedicines, for example, involves ensuring high radiolabeling efficiency and stability. mdpi.com

Table 3: Examples of Radiolabeled Analogs and Their Applications

| Radiolabeled Analog | Radionuclide | Application | Reference |

| [¹¹C]-Aryl anandamide analogs | ¹¹C | In vivo PET imaging of fatty acid amide hydrolase (FAAH) | acs.orgnih.gov |

| [³H]-Resiniferatoxin (for vanilloid receptor binding) | ³H | In vitro receptor binding assays | nih.gov |

| ¹¹¹In-labeled nanomedicines | ¹¹¹In | In vivo tracking with SPECT-CT imaging | mdpi.com |

| [¹¹C]KD2 (for CB2 receptor) | ¹¹C | In vitro autoradiography and in vivo PET imaging | nih.gov |

In Vitro Assays for Molecular and Cellular Characterization

A variety of in vitro assays are employed to characterize the molecular and cellular effects of this compound and its derivatives. These assays provide insights into its receptor interactions, downstream signaling pathways, and effects on cellular properties.

Receptor binding assays are fundamental for determining the affinity of this compound for its target receptors. These assays typically involve a competitive binding format where the unlabeled compound competes with a radiolabeled ligand for binding to receptors expressed in cell membranes or tissues. acs.orgnih.gov For example, the binding of anandamide analogs to cannabinoid receptors (CB1 and CB2) has been assessed using membranes from Chinese hamster ovary (CHO) cells engineered to express these receptors. acs.orgnih.gov Similarly, the affinity for vanilloid receptors (VR1) can be determined through competition with a radiolabeled agonist like [³H]-resiniferatoxin. nih.gov

Activation assays measure the functional consequences of receptor binding. A common method is to measure changes in intracellular calcium (Ca²⁺) levels. nih.govnih.gov For instance, the activation of the human vanilloid receptor 1 (hVR1) by anandamide and its analogs can be quantified by measuring the influx of Ca²⁺ into HEK293 cells expressing the receptor. nih.gov Other functional assays can include measuring the modulation of adenylyl cyclase activity or the activation of G-proteins through GTPγS binding experiments. nih.gov

Table 4: In Vitro Assays for Receptor Characterization

| Assay Type | Principle | Example Application |

| Competitive Radioligand Binding | Measures the displacement of a radiolabeled ligand from a receptor by an unlabeled compound to determine binding affinity (Ki). nih.gov | Determining the affinity of anandamide analogs for CB1, CB2, and VR1 receptors. acs.orgnih.gov |

| Calcium Influx Assay | Measures changes in intracellular Ca²⁺ concentration upon receptor activation, often using fluorescent Ca²⁺ indicators. nih.gov | Quantifying the activation of hVR1 by N-acylethanolamines. nih.gov |

| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G-proteins upon receptor activation, indicating G-protein coupling. nih.gov | Assessing the activation of G-protein coupled receptors like GPR55 by cannabinoid ligands. nih.gov |

Bioactive lipids like this compound can influence the electrical properties of cells by modulating ion channel activity, which in turn affects the cellular membrane potential. Several techniques are available to measure these changes.

Optical methods using voltage-sensitive dyes are non-invasive and provide high spatial resolution. nih.gov These dyes can be classified as:

Electrochromic dyes: These dyes exhibit a shift in their absorption or emission spectra in response to changes in the electric field across the membrane. nih.gov

FRET-based sensors: Förster Resonance Energy Transfer (FRET) sensors consist of a donor and an acceptor fluorophore. Changes in membrane potential cause a change in the distance or orientation between the fluorophores, altering the FRET efficiency and the ratio of donor to acceptor fluorescence. nih.gov

Photo-induced electron transfer (PeT) sensors: In these sensors, a change in membrane potential modulates the rate of electron transfer from a donor to a fluorophore, thereby altering the fluorescence intensity. nih.gov

The patch-clamp technique is an electrophysiological method that allows for the direct measurement of ion channel currents and membrane potential. nih.gov In the whole-cell configuration, a glass microelectrode forms a tight seal with the cell membrane, providing low-resistance electrical access to the cell's interior. This allows for precise control and measurement of the membrane potential. nih.gov

Molecular dynamics (MD) simulations can also be employed to study the interactions of lipids with model cell membranes, such as dipalmitoylphosphatidylcholine (DPPC) bilayers, and to understand how these interactions might affect membrane properties. acs.org

Table 5: Methods for Measuring Cellular Membrane Potential

| Method | Principle | Advantages | Disadvantages |

| Optical Dyes | |||

| Electrochromic Dyes | Spectral shift in response to electric field changes. nih.gov | Fast response time. nih.gov | Low signal-to-noise ratio at optimal sensitivity. nih.gov |

| FRET-based Sensors | Change in FRET efficiency due to altered distance/orientation of fluorophores with voltage. nih.gov | Ratiometric measurement reduces artifacts. nih.gov | Can be slower than electrochromic dyes. |

| PeT-based Sensors | Modulation of fluorescence quenching by voltage-dependent electron transfer. nih.gov | High sensitivity. nih.gov | Can be susceptible to phototoxicity. |

| Electrophysiology | |||

| Patch-Clamp | Direct measurement of ionic currents and membrane potential via a microelectrode. nih.gov | High temporal resolution and sensitivity. nih.gov | Invasive, technically demanding. nih.gov |

Studies on Receptor Internalization and Desensitization

The biological effects of anandamide (AEA), a prominent derivative of this compound, are primarily mediated by the cannabinoid receptors CB1 and CB2. wikipedia.orglipidmaps.orgcaymanchem.com The intensity and duration of the signals prompted by AEA are tightly regulated by processes of receptor internalization and desensitization.

Receptor Internalization: Upon binding by an agonist like AEA, G protein-coupled receptors (GPCRs) such as the CB1 receptor are marked for internalization. nih.gov This process involves the receptor being moved from the plasma membrane to the cell's interior. Studies have shown that both constitutive (spontaneous) and agonist-induced internalization of CB1 receptors occur. nih.gov This internalization is a key mechanism for terminating the signal at the cell surface. The process is often mediated by a protein called β-arrestin, which binds to the receptor after it has been phosphorylated, initiating the internalization cascade. nih.gov

Furthermore, the concentration of AEA available to bind to these receptors is itself controlled by an internalization mechanism. AEA is removed from the extracellular space by an anandamide transporter (AT), a process that is independent of sodium and energy and appears to function via facilitated diffusion. nih.gov Once inside the cell, AEA is degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgnih.gov Therefore, the transport of AEA into the cell is a critical step that limits its availability to activate cannabinoid receptors, effectively modulating the signal's duration. nih.gov

Receptor Desensitization: Desensitization refers to the process by which a receptor becomes less responsive to continued or repeated stimulation by an agonist. For the CB1 receptor, this process is crucial for preventing overstimulation. Following agonist binding and receptor phosphorylation, β-arrestin 2 binds to the receptor, which not only facilitates internalization but also uncouples the receptor from its intracellular G proteins. nih.gov This uncoupling action prevents the receptor from initiating its signaling cascade, even if the agonist is still bound, thereby "desensitizing" the cell to the stimulus.

| Process | Key Mediator | Primary Function | Reference |

|---|---|---|---|

| Receptor Internalization | β-arrestin | Removes CB1 receptor from the cell surface to terminate signaling. | nih.gov |

| Ligand Internalization | Anandamide Transporter (AT) | Transports AEA into the cell for degradation, reducing extracellular concentration. | nih.gov |

| Receptor Desensitization | β-arrestin 2 | Uncouples the CB1 receptor from its G proteins, halting signal transduction. | nih.gov |

Analytical Techniques for Structural Elucidation and Quantification

The identification and study of this compound and its derivatives require precise and powerful analytical methods. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques are fundamental tools in this research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including anandamide. It was instrumental in the initial determination of anandamide's structure after its isolation from the brain. wikipedia.org

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule, allowing researchers to confirm the presence of key structural features. For anandamide, this includes signals corresponding to:

The terminal methyl group of the fatty acid chain.

The multiple methylene (B1212753) (-CH₂) groups.

The characteristic olefinic protons (-CH=CH-) of the four double bonds.

The methylene groups of the ethanolamine (B43304) moiety adjacent to the amide nitrogen and the hydroxyl group.

The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for a complete mapping of the proton environment, confirming the connectivity of the carbon skeleton and the position of the double bonds. nih.gov For instance, the structure of 1-O-arachidonyl-sn-glycero-3-phosphocholine, a metabolite of AEA, was confirmed using NMR. nih.gov

| Structural Feature | Approximate Chemical Shift (ppm) | Description | Reference |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | ~5.3-5.4 | Complex multiplets characteristic of cis-double bonds in a polyunsaturated chain. | nih.gov |

| Ethanolamine CH₂-N | ~3.4 | Triplet or quartet, adjacent to the amide nitrogen. | science.gov |

| Ethanolamine CH₂-O | ~3.7 | Triplet, adjacent to the hydroxyl group. | science.gov |

| Allylic Protons (=CH-CH₂-CH=) | ~2.8 | Multiplet, protons located between two double bonds. | nih.gov |

| α-Methylene Protons (-CH₂-CONH) | ~2.2 | Triplet, protons adjacent to the carbonyl group. | nih.gov |

| Terminal Methyl (CH₃) | ~0.9 | Triplet, the methyl group at the end of the alkyl chain. | nih.gov |

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and structure of compounds, as well as for quantifying them in complex biological samples. uthscsa.edu It has been a cornerstone of endocannabinoid research since the initial discovery of anandamide. wikipedia.org

MS is typically coupled with a chromatographic separation method, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.gov In these setups, the mass spectrometer ionizes the analyte after it elutes from the column and then separates the resulting ions based on their mass-to-charge ratio (m/z).

For anandamide (molecular weight 347.5 g/mol ), analysis by electrospray ionization (ESI) in positive mode typically yields a protonated molecule [M+H]⁺ at m/z 348.5. wikipedia.org Tandem mass spectrometry (MS/MS) involves selecting this parent ion and fragmenting it to produce a unique pattern of daughter ions, which serves as a structural fingerprint for definitive identification and quantification. escholarship.org For instance, when using silver ion coordination in LC-MS, anandamide can be detected as a silver adduct [M+Ag]⁺ at m/z 456.2, which enhances ionization efficiency. escholarship.org

MS is also crucial for metabolite profiling. Researchers can identify potential metabolites by searching for related compounds in biological samples after administration of a labeled precursor, such as deuterium-labeled anandamide (AEA-d₄). caymanchem.com This approach has been used to identify molecules like 1-O-arachidonyl-sn-glycero-3-phosphocholine as a downstream product of anandamide metabolism. nih.gov

| Method | Parent Ion (m/z) | Description | Reference |

|---|---|---|---|

| LC-ESI-MS | 348.5 | Protonated molecule [M+H]⁺. | wikipedia.org |

| GC-MS (as TMS derivative) | 420.2 | Quantifier ion for the trimethylsilyl (B98337) (TMS) derivative of AEA. | nih.govresearchgate.net |

| LC-ESI-MS with Silver Acetate | 456.2 | Silver adduct [M+Ag]⁺, using ¹⁰⁷Ag isotope. | escholarship.org |

Chromatographic methods are essential for separating this compound and its derivatives from the complex matrix of biological samples before analysis and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed. nih.govcapes.gov.br

These methods typically use a reversed-phase column, such as a C18 column, which separates molecules based on their hydrophobicity. escholarship.orgnih.gov A gradient of solvents, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used as the mobile phase to elute the compounds from the column. nih.govnih.gov

For example, one HPLC method for anandamide analysis in human plasma used a C18 column with an acetonitrile-water gradient, yielding a retention time of 27.1 minutes for anandamide. nih.gov Another LC-MS/MS method reported high recovery rates for anandamide (98.1% to 106.2%) from rodent brain tissue using a C18 column and a gradient mobile phase. nih.gov

Prior to chromatographic analysis, a sample preparation step is often required to extract the lipids and remove interfering substances. This can involve liquid-liquid extraction or solid-phase extraction (SPE), with C18-based SPE being a reliable method for purifying endocannabinoids from tissue extracts before GC-MS or LC-MS analysis. uthscsa.edunih.gov

| Technique | Column | Mobile Phase | Key Finding | Reference |

|---|---|---|---|---|

| HPLC with Fluorometric Detection | Reversed-phase | Acetonitrile-water gradient | Retention time for AEA was 27.1 min. | nih.gov |

| LC-ESI-MS | C18 reverse-phase | Gradient | Recovery rates for AEA ranged from 98.1% to 106.2%. | nih.gov |

| LC-ESI-MS/MS | Hypersil BDS C18 | Methanol/water with silver acetate | Provided high sensitivity with a detection limit of 0.025 pmol for AEA. | escholarship.org |

| Untargeted LC-MS | Phenomenex UHPLC Kinetex C18 | Water with acetic acid and Acetonitrile/Isopropanol | Used for evaluating changes in fecal metabolites, including anandamide. | frontiersin.org |

Physiological and Pathophysiological Roles Mediated by Eicosa 5,8,11,14 Tetraenamide Systems

Endocannabinoid System Modulation in Nociception and Pain Pathways.nih.govnih.gov

The endocannabinoid system, including eicosa-5,8,11,14-tetraenamide, is a key modulator of nociception and pain. nih.govnih.gov Cannabinoid receptors are located at various levels of the pain pathway, including peripheral sites, the spinal cord, and the brain. nih.gov The activation of these receptors generally leads to the suppression of pain signals. nih.gov

Role of CB1 Receptor Activation in Antinociceptive Mechanisms.nih.govnih.gov

The activation of cannabinoid receptor 1 (CB1), predominantly found in the central nervous system, is a significant mechanism for the antinociceptive effects of this compound. nih.gov When this compound binds to presynaptic CB1 receptors, it can inhibit the release of neurotransmitters, thereby reducing neuronal excitability. nih.gov This modulation of synaptic transmission is a key factor in its ability to alleviate pain. nih.gov

Studies using animal models of pain have demonstrated that the antinociceptive effects of compounds that increase this compound levels are often blocked by CB1 receptor antagonists. nih.govresearchgate.net For instance, in a mouse model of acute and persistent pain, the pain-relieving effects of an anandamide (B1667382) transport inhibitor were prevented by the CB1 receptor antagonist rimonabant. nih.govresearchgate.net This highlights the critical role of CB1 receptor activation in mediating the analgesic properties of this compound. nih.gov

Contribution of CB2 Receptor Activation to Antinociception.nih.govnih.gov

While CB1 receptors are primarily in the central nervous system, cannabinoid receptor 2 (CB2) is mainly expressed in immune cells, and its activation also contributes to antinociception, particularly in inflammatory and neuropathic pain states. nih.govnih.gov Activation of CB2 receptors can inhibit the release of pro-inflammatory substances from immune cells, thereby reducing inflammation and pain. nih.govnih.gov

Research has shown that selective activation of CB2 receptors can produce antinociception without the psychoactive side effects associated with CB1 receptor activation. nih.govnih.gov This is because CB2 receptors are not typically found in the central nervous system. nih.gov One proposed mechanism for CB2 receptor-mediated antinociception is the stimulation of the release of endogenous opioids from keratinocytes in the skin, which then act on local neuronal opioid receptors to inhibit pain. nih.gov

Endocannabinoid Transport Inhibition as a Mechanistic Strategy in Pain Modulation.nih.govnih.gov

Enhancing the signaling of endogenous this compound by preventing its breakdown or reuptake is a promising strategy for pain management. nih.govnih.gov this compound is produced "on-demand" and has a short duration of action because it is rapidly cleared from the synaptic cleft by a transport mechanism and then degraded by the enzyme fatty acid amide hydrolase (FAAH). nih.gov

Inhibiting this transport mechanism can prolong the presence of this compound in the synapse, thereby enhancing its pain-relieving effects. nih.gov Studies have shown that endocannabinoid transport inhibitors, such as AM404, can produce significant antinociceptive effects in various animal models of pain, including acute, inflammatory, and neuropathic pain. nih.govresearchgate.netdoi.org These effects are mediated by the activation of CB1 receptors, further supporting the therapeutic potential of targeting the endocannabinoid transport system for pain modulation. nih.govdoi.org

Modulation of Neuroinflammatory Processes

This compound and the broader endocannabinoid system play a significant role in modulating neuroinflammatory processes. Neuroinflammation is a key component in the progression of many neurodegenerative diseases. The endocannabinoid system, through the activation of CB1 and CB2 receptors, can influence the activity of microglia, the primary immune cells of the central nervous system. In a mouse model of Parkinson's disease, for example, modulation of the endocannabinoid 2-arachidonoyl-glycerol by inhibiting its degrading enzyme was shown to alter glial phenotypes and provide neuroprotection. nih.gov

Furthermore, in a model of neuropathic pain, daily treatment with an endocannabinoid transport inhibitor was found to decrease the expression of cyclooxygenase-2 and inducible nitric-oxide synthase in the sciatic nerve, both of which are key enzymes involved in the inflammatory response. nih.govresearchgate.net This suggests that enhancing endocannabinoid signaling can have anti-inflammatory effects. After a spinal cord lesion, CB2 receptors are significantly upregulated and are primarily expressed in immune infiltrates and astrocytes, highlighting their role in the inflammatory response to injury. nih.gov

Involvement in Neurodegenerative Disease Pathomechanisms (e.g., Huntington's Disease, Parkinson's Disease, Multiple Sclerosis)

The endocannabinoid system, including this compound, is implicated in the pathomechanisms of several neurodegenerative diseases.

In Parkinson's disease , a condition characterized by the loss of dopamine-producing neurons, the elements of the endocannabinoid system are highly expressed in the basal ganglia and undergo significant changes following dopamine (B1211576) depletion. nih.gov Research suggests that inhibiting the enzyme fatty acid amide hydrolase (FAAH), which breaks down this compound, could have beneficial effects on the motor symptoms of Parkinson's disease. nih.gov

Regarding Huntington's disease , an inherited condition that causes the progressive breakdown of nerve cells in the brain, there is indirect evidence to suggest that omega-3 polyunsaturated fatty acids, which are precursors to some endocannabinoids, could have alleviating effects on many of the disease's symptoms. nih.govnih.gov These potential benefits include improvements in weight loss, cognitive decline, and psychiatric symptoms like depression and irritability. nih.govnih.gov

While the direct role of this compound in Multiple Sclerosis is an area of ongoing research, the known anti-inflammatory and immunomodulatory functions of the endocannabinoid system suggest its potential involvement in this autoimmune disease that affects the central nervous system.

Influence on Membrane Biology and Lipid Dynamics

This compound, being a lipid-derived signaling molecule, has a significant influence on membrane biology and lipid dynamics. Its synthesis and release are closely tied to the composition and fluidity of cell membranes. As a fatty acid amide, its physical properties dictate its interaction with the lipid bilayer, influencing membrane-associated processes.

Studies have shown that the administration of related fatty acids can alter the fatty acid composition of lipids within various organs. nih.gov For instance, eicosa-5,8,11,14-tetraynoic acid, a structural analog of arachidonic acid (the precursor to this compound), has been shown to inhibit the conversion of linoleate (B1235992) to arachidonate (B1239269). nih.gov This demonstrates how the presence of specific fatty acid derivatives can modulate the lipid profile of tissues. The metabolism of eicosa-11,14-dienoic acid in rat testes has also been shown to produce eicosa-8,11,14-trienoic acid, indicating the dynamic nature of fatty acid desaturation and elongation within cellular membranes. nih.gov These alterations in lipid composition can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes that are crucial for cellular signaling.

Table of Research Findings on this compound and Pain Modulation

| Model | Compound/Strategy | Key Finding | Receptor(s) Implicated |

|---|---|---|---|

| Mouse Formalin Test | Anandamide Transport Inhibitor (AM404) | Dose-dependent antinociceptive effects. nih.gov | CB1 nih.gov |

| Rat Sciatic Nerve Ligation | Anandamide Transport Inhibitor (AM404) | Reduction in thermal and mechanical hypersensitivity. nih.gov | CB1 nih.gov |

| Rat Complete Freund's Adjuvant | Anandamide Transport Inhibitor (AM404) | Reduction in thermal and mechanical hypersensitivity. nih.gov | CB1 nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Anandamide |

| Rimonabant |

| AM404 |

| 2-Arachidonoyl-glycerol |

| Eicosa-5,8,11,14-tetraynoic acid |

| Arachidonic acid |

| Linoleate |

| Eicosa-11,14-dienoic acid |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Eicosa-5,8,11,14-tetraenamide (Anandamide)?

- Methodological Answer : Anandamide is synthesized via carbodiimide-mediated coupling, using reagents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dimethyl sulfoxide (DMSO). Post-reaction purification is achieved using flash column chromatography (silica gel, 15% ethyl acetate/hexane) to isolate the product. Structural validation requires infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) (e.g., and ), and mass spectrometry (ESI-MS) to confirm molecular weight and stereochemistry .

Q. How can researchers detect and quantify Anandamide in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Anandamide in tissues or plasma. To prevent degradation, samples must be stored at -80°C, and extraction protocols should include lipid-phase separation using chloroform/methanol. Internal standards (e.g., deuterated Anandamide) are critical for normalization. Stability studies indicate that Anandamide degrades rapidly at room temperature, necessitating immediate freezing post-collection .

Q. Which receptors mediate Anandamide's effects, and how can their contributions be distinguished experimentally?

- Methodological Answer : Anandamide activates cannabinoid receptors CB1 and CB2, but also interacts with GPR18/GPR55 and vanilloid receptors (TRPV1). To dissect receptor-specific effects:

- Use selective antagonists (e.g., SR141716A for CB1, AM630 for CB2).

- Employ receptor knockout models or siRNA-mediated silencing.

- Measure calcium influx (for TRPV1) or cAMP modulation (for CB1/CB2) in transfected cell lines .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC values for Anandamide transport inhibitors like AM404 and UCM707?

- Methodological Answer : Discrepancies in potency (e.g., AM404 IC = 1 μM vs. UCM707 IC = 0.8 μM) may arise from assay conditions. Standardize protocols:

- Use radiolabeled -Anandamide in uptake assays with PC-3 or RAW 264.7 cells.

- Control for non-specific binding via cold saturation or competitive inhibitors.

- Validate selectivity by testing against off-target receptors (e.g., COX-1/2, TRPV1) .

Q. What experimental strategies address discrepancies between in vitro and in vivo effects of Anandamide transport inhibitors?

- Methodological Answer : In vitro assays often underestimate metabolic clearance or tissue distribution. To bridge this gap:

- Conduct pharmacokinetic studies measuring plasma and brain concentrations post-administration.

- Use microdialysis to monitor extracellular Anandamide levels in vivo.

- Pair behavioral assays (e.g., von Frey test for pain) with ex vivo receptor activation profiles .

Q. How can researchers design experiments to elucidate Anandamide’s role in neuroinflammatory vs. neuropathic pain models?

- Methodological Answer :

- Neuroinflammation : Induce LPS-mediated glial activation in rodents; measure cytokine (IL-1β, TNF-α) suppression via Anandamide or AM404.

- Neuropathy : Use chronic constriction injury (CCI) models; assess mechanical allodynia and spinal cord microglial activation.

- Combine transcriptomics (RNA-seq of pain pathways) and lipidomics to map Anandamide-metabolite correlations .

Methodological Best Practices

Q. What controls are essential for ensuring specificity in Anandamide receptor-binding assays?

- Answer :

- Include vehicle controls (e.g., DMSO) to account for solvent effects.

- Use saturating concentrations of unlabeled Anandamide to define non-specific binding.

- Validate antibody specificity in immunohistochemistry via pre-absorption with excess antigen .

Q. How can researchers mitigate oxidative degradation of Anandamide during long-term studies?

- Answer :

- Store Anandamide in argon-flushed vials at -80°C with antioxidants (e.g., 0.01% BHT).

- Avoid repeated freeze-thaw cycles; aliquot stocks into single-use portions.

- Confirm stability via periodic LC-MS checks for degradation products (e.g., arachidonic acid) .

Data Interpretation Guidelines

Q. How should conflicting results about Anandamide’s immunomodulatory effects be analyzed?

- Answer : Context-dependent effects (pro- vs. anti-inflammatory) may arise from receptor expression heterogeneity. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.